Tisopurine

Description

Structure

3D Structure

Properties

IUPAC Name |

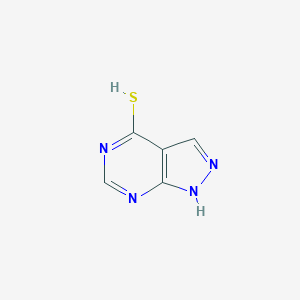

1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOPMWCFSVFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201488 | |

| Record name | Tisopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-23-6 | |

| Record name | Tisopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tisopurine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tisopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tisopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tisopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tisopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TISOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79F9I2R16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tisopurine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tisopurine, a synthetic pyrazolopyrimidine, is a potent inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the context of hyperuricemia and gout. This document collates available data on its chemical characteristics, outlines general methodologies for its synthesis and analysis, and describes its mechanism of action.

Chemical Structure and Identification

This compound, also known as Thiopurinol, is structurally an analog of allopurinol, with a sulfur atom replacing the oxygen atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring. This substitution is critical to its biological activity.

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 1H-Pyrazolo[3,4-d]pyrimidine-4-thiol[1] |

| Alternate Name | 1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione[2] |

| CAS Number | 5334-23-6[2][3] |

| Chemical Formula | C₅H₄N₄S[1][3] |

| Molecular Weight | 152.18 g/mol [1][3] |

| InChI Key | PYAOPMWCFSVFOT-UHFFFAOYSA-N[1] |

| SMILES | C1=NC2=C(N1)C(=S)N=CN2 |

This compound exists in a tautomeric equilibrium between the thiol form (1H-Pyrazolo[3,4-d]pyrimidine-4-thiol) and the thione form (1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione). The predominant tautomer can be influenced by the solvent and solid-state packing.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented below. It is important to note that while computed values are available, specific experimental data for some properties, such as melting point and aqueous solubility, are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄S | PubChem[3] |

| Molecular Weight | 152.18 g/mol | PubChem[3] |

| Appearance | Solid powder | MedKoo Biosciences[1] |

| Melting Point | >300 °C (decomposes) | General value for related compounds |

| Aqueous Solubility | Poorly soluble | General characteristic of thiopurines[4] |

| pKa (acidic) | 7.16, 11.11 (calculated) | DrugCentral |

| pKa (basic) | 3.52, 2.84 (calculated) | DrugCentral |

| cLogP | -1.09 (calculated) | DrugCentral |

| Crystal Structure | Orthorhombic | PubChem[3] |

Experimental Protocols

Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-thiol (this compound)

General Synthetic Approach:

-

Synthesis of a 5-amino-1H-pyrazole-4-carbonitrile derivative: This is a common starting material for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

-

Cyclization with a one-carbon synthon: The pyrazole derivative is then reacted with a suitable one-carbon source, such as formamide or formic acid, to construct the pyrimidine ring.

-

Thionation: The resulting pyrazolo[3,4-d]pyrimidin-4-one can be converted to the corresponding thione (this compound) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

A plausible, though not explicitly detailed, method involves the condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate.[5]

Analytical Methods

The analysis of this compound and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.

General HPLC Method for Thiopurine Metabolites:

-

Column: A reverse-phase C18 column is typically used.[6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.[6] For mass spectrometry compatibility, volatile buffers like ammonium acetate or formic acid are used.[6]

-

Detection: UV detection is often employed, with monitoring at wavelengths around 320-340 nm for thiopurine metabolites.

-

Sample Preparation: For biological samples, such as red blood cells, a protein precipitation step followed by acid hydrolysis is often necessary to release the purine bases from their nucleotide forms.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

-

NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation and purity assessment. Spectral data for this compound can be found in databases such as PubChem.[3]

-

Mass Spectrometry: Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for identification and quantification. The fragmentation pattern provides structural information. For this compound, the molecular ion peak would be expected at m/z 152.[3]

Biological Activity and Mechanism of Action

This compound's primary therapeutic application is in the treatment of gout, a condition characterized by hyperuricemia (elevated levels of uric acid in the blood).[2] Its mechanism of action is the inhibition of xanthine oxidase.

Xanthine Oxidase Inhibition:

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering its concentration in the blood and preventing the formation of urate crystals in the joints and other tissues.[7] this compound is classified as a purine analogue xanthine oxidase inhibitor, similar to allopurinol.[7]

While a specific IC50 value for this compound's inhibition of xanthine oxidase is not provided in the search results, its efficacy in treating gout confirms its potent inhibitory activity.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C5H4N4S | CID 135445058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

Thiopurinol's Mechanism of Action in Gout: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiopurinol, a structural analogue of hypoxanthine, exhibits a dual mechanism of action in the management of gout. Primarily recognized as an inhibitor of xanthine oxidase, it curtails the terminal steps of purine catabolism, thereby reducing the production of uric acid. Emerging evidence also points towards a secondary, yet significant, role in the inhibition of de novo purine synthesis, which further contributes to the reduction of the total purine pool available for uric acid formation. This guide provides an in-depth technical overview of these mechanisms, supported by available data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

Gout is a metabolic disorder characterized by hyperuricemia—an elevated level of uric acid in the blood—leading to the deposition of monosodium urate crystals in joints and soft tissues, which triggers painful inflammatory responses. The primary therapeutic strategy for gout management revolves around lowering serum uric acid levels. Thiopurinol, an analogue of allopurinol, has been investigated for its urate-lowering properties. This document delineates the core molecular mechanisms through which thiopurinol exerts its therapeutic effects.

Dual Mechanism of Action

Thiopurinol's efficacy in reducing uric acid levels stems from two primary molecular interventions: the inhibition of xanthine oxidase and the suppression of de novo purine synthesis.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a pivotal enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Thiopurinol, being a structural analogue of the natural purine base hypoxanthine, acts as a competitive inhibitor of this enzyme.

Biochemical Pathway of Xanthine Oxidase Inhibition:

Below is a diagram illustrating the purine degradation pathway and the point of inhibition by thiopurinol.

An In-depth Technical Guide to the Synthesis and Purification of Tisopurine

For Researchers, Scientists, and Drug Development Professionals

Tisopurine, also known as Thiopurinol, is a sulfur-containing analog of allopurinol and a member of the pyrazolopyrimidine class of compounds. It is recognized for its therapeutic potential, particularly in the management of conditions associated with high uric acid levels, such as gout.[1] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, offering detailed experimental protocols and quantitative data to support research and development efforts in this area.

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound (4-mercaptopyrazolo[3,4-d]pyrimidine) involves a two-step process. This process begins with the synthesis of a key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which is subsequently converted to this compound. An alternative potential route involves the direct thionation of Allopurinol.

Primary Synthesis Route: From 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

This synthetic pathway is favored for its efficiency and the availability of starting materials.

Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate)

The initial step involves the cyclization of a pyrazole precursor. A common method starts from 4,6-dichloropyrimidine-5-carboxaldehyde and hydrazine, which react to form the pyrazolo[3,4-d]pyrimidine ring system.

Experimental Protocol:

-

Reaction: The synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines can be achieved by reacting 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines.[2]

-

For Aromatic Hydrazines: The reaction is typically performed without an external base, which favors the formation of a hydrazone intermediate. This intermediate then undergoes cyclization at an elevated temperature to yield the desired pyrazolo[3,4-d]pyrimidine product.[2]

-

For Aliphatic Hydrazines: The reaction can proceed as a single step in the presence of an external base.[2]

Step 2: Conversion of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine to this compound

The chloro group at the 4-position of the pyrazolopyrimidine ring is susceptible to nucleophilic substitution. This reactivity is exploited to introduce the thiol group, thus forming this compound.

Experimental Protocol:

-

Reactants: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is reacted with a sulfur nucleophile, such as thiourea or sodium hydrosulfide. The use of thiourea in an ethanolic solution is a commonly cited method for this conversion.[2]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to ensure complete conversion. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol, to remove any unreacted starting materials and by-products.

Quantitative Data Summary

| Step | Starting Materials | Key Reagents | Typical Yield | Purity | Reference |

| 1. Intermediate Synthesis | 4,6-dichloropyrimidine-5-carboxaldehyde, Hydrazine | - | High | Not specified | [2] |

| 2. Conversion to this compound | 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Thiourea, Ethanol | Good to high | Not specified | [2] |

Diagram of the Primary Synthesis Pathway

Caption: Primary synthesis route of this compound.

Alternative Synthesis Route: Thionation of Allopurinol

While less detailed in the available literature, a potential alternative route involves the direct conversion of Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) to this compound. This would likely involve a thionation agent to replace the hydroxyl group with a thiol group.

Conceptual Experimental Protocol:

-

Reactants: Allopurinol would be treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable high-boiling solvent like pyridine or toluene.

-

Reaction Conditions: The reaction would likely require heating for an extended period to drive the conversion.

-

Work-up: Similar to the primary route, the reaction mixture would be cooled, and the product isolated by filtration and washing.

Diagram of the Alternative Synthesis Pathway

Caption: Alternative synthesis route of this compound.

Purification of this compound

The purity of the final this compound product is critical for its intended application. The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar pyrazolopyrimidine derivatives, solvents such as ethanol, dioxane, or mixtures involving dimethylformamide (DMF) could be effective.[3]

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation: The purified crystals are collected by filtration.

-

Washing: The crystals are washed with a small amount of the cold solvent to remove any remaining mother liquor.

-

Drying: The purified crystals are dried, typically under vacuum, to remove any residual solvent.

Quantitative Data Summary for Purification

| Purification Method | Typical Solvents/Mobile Phases | Expected Purity Improvement | Reference |

| Recrystallization | Ethanol, Dioxane, DMF/Water mixtures | Significant | [3] |

| HPLC | Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid) | High (≥95%) | [4] |

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for isolating small quantities of this compound, preparative HPLC is the method of choice.

Experimental Protocol:

-

Column: A reverse-phase column, such as a Newcrom R1, is suitable for the separation of this compound.[4]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[4]

-

Detection: The elution of this compound can be monitored using a UV detector.

-

Fraction Collection: The fraction containing the pure this compound is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or rotary evaporation, to yield the purified solid product.

Diagram of the Purification Workflow

Caption: General purification workflow for this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the formation of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate followed by thionation. Purification of the final product to a high degree of purity can be effectively accomplished using standard laboratory techniques such as recrystallization and preparative HPLC. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic compound. Further optimization of reaction conditions and purification methods may lead to improved yields and purity, facilitating the advancement of this compound in clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Metabolism of Tisopurine in Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Tisopurine and other thiopurine analogues. It delves into the intricate metabolic pathways, the key enzymatic players, and the resulting metabolites that are central to both the therapeutic efficacy and toxicity of this class of drugs. Detailed experimental protocols for the quantification of key metabolites are provided, alongside quantitative data on their pharmacokinetics and tissue distribution. Furthermore, this guide visualizes the core metabolic and signaling pathways to facilitate a deeper understanding of the complex biological processes involved.

Introduction to Thiopurine Metabolism

Thiopurines, including the prodrug azathioprine and its active metabolite 6-mercaptopurine (6-MP), are purine antimetabolites extensively used as immunosuppressants and in the treatment of various cancers.[1] this compound, as a member of this class, undergoes a complex series of metabolic conversions to exert its pharmacological effects. The metabolism of thiopurines is characterized by a delicate balance between anabolic pathways that lead to the formation of active cytotoxic metabolites and catabolic pathways that result in inactive excretion products. This balance is influenced by a number of enzymes, many of which exhibit genetic polymorphisms that can significantly impact drug response and toxicity.[2]

Metabolic Pathways of this compound

The in vivo metabolism of this compound, following its conversion to 6-mercaptopurine (6-MP), proceeds along three major competing pathways:

-

Anabolism to 6-Thioguanine Nucleotides (6-TGNs): This is the pathway leading to the formation of the therapeutically active metabolites. It is initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP to thioinosine monophosphate (TIMP).[1] TIMP is then sequentially phosphorylated to thioinosine diphosphate (TIDP) and thioinosine triphosphate (TITP). Alternatively, TIMP can be converted in two steps to thioguanosine monophosphate (TGMP) via thioxanthosine monophosphate (TXMP) by the enzymes inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS).[1] TGMP is further phosphorylated to the active 6-thioguanine nucleotides (6-TGNs), which include thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP).[1]

-

Catabolism by Thiopurine S-Methyltransferase (TPMT): 6-MP and TIMP can be methylated by the enzyme thiopurine S-methyltransferase (TPMT), leading to the formation of 6-methylmercaptopurine (6-MMP) and 6-methylthioinosine monophosphate (meTIMP), respectively.[2] While historically considered inactive, high levels of 6-methylmercaptopurine ribonucleotides (6-MMPRs) have been associated with hepatotoxicity.[3]

-

Catabolism by Xanthine Oxidase (XO): 6-MP is also a substrate for xanthine oxidase (XO), which oxidizes it to 6-thiouric acid (6-TUA), an inactive metabolite that is excreted in the urine.[4][5] This pathway is a major route of 6-MP elimination.[5]

Below is a diagram illustrating the core metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolites

Therapeutic drug monitoring (TDM) of thiopurine metabolites, particularly 6-TGNs and 6-MMP, is crucial for optimizing therapy and minimizing toxicity.[6] The following tables summarize key quantitative data related to the in vivo metabolism of thiopurines.

Table 1: Pharmacokinetic Parameters of Key Thiopurine Metabolites

| Metabolite | Half-life (t½) | Time to Steady State | Therapeutic Range (in RBCs) | Toxic Level (in RBCs) |

| 6-Thioguanine Nucleotides (6-TGNs) | ~5 days[7][8] | ~4 weeks[7] | 235-450 pmol/8x10⁸ RBCs[3][6] | > 450 pmol/8x10⁸ RBCs (myelotoxicity)[3] |

| 6-Methylmercaptopurine Ribonucleotides (6-MMPRs) | ~5 days[7] | ~4 weeks[7] | Not established | > 5700 pmol/8x10⁸ RBCs (hepatotoxicity)[6] |

| 6-Mercaptopurine (6-MP) | 1.9 ± 0.6 hours (plasma)[8] | N/A | Not established | Not established |

| 6-Thiouric Acid (6-TU) | Correlates with serum creatinine[8] | N/A | Not established | Not established |

Table 2: Tissue Distribution of Thiopurine Metabolites in Mice after Oral Azathioprine Administration

| Tissue | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) derived from TGNs |

| Intestinal Mucosa | High initial concentrations | Detected |

| Liver | High initial concentrations | Detected |

| Kidney | Detected | Detected |

| Testes | Detected | Detected |

| Spleen | Detected | Highest concentrations |

| Bone Marrow | Detected | Highest concentrations |

| Red Blood Cells (RBCs) | Detected | Not detected (as free 6-TG) |

| Plasma | Low peak concentrations | Not detected |

Data adapted from a study in mice, concentrations are relative and not absolute values.[9]

Table 3: Enzyme Kinetics of Xanthine Oxidase with 6-Mercaptopurine

| Substrate | Km (μM) |

| 6-Mercaptopurine (6-MP) | 6.01 ± 0.03[10] |

| Xanthine | 2.65 ± 0.02[10] |

Experimental Protocols

Accurate quantification of thiopurine metabolites is essential for clinical management and research. The following are detailed methodologies for the analysis of 6-TGNs and 6-MMP in red blood cells (RBCs).

Sample Preparation from Whole Blood for Metabolite Analysis

-

Blood Collection: Collect 3-5 mL of whole blood in a lavender-top (EDTA) tube.[11]

-

RBC Isolation: Centrifuge the whole blood sample. Discard the plasma and buffy coat.

-

RBC Washing: Wash the remaining erythrocytes twice with an isotonic saline solution (0.9% w/v NaCl).

-

Cell Counting: Resuspend the washed RBCs in saline and count the cells to normalize metabolite concentrations to pmol/8x10⁸ RBCs.

-

Lysis and Storage: Lyse the counted RBCs by freezing at -20°C or -70°C until analysis.[7][12]

Quantification of 6-TGN and 6-MMP by HPLC

This method is based on the hydrolysis of the nucleotide metabolites to their respective bases, 6-thioguanine and 6-methylmercaptopurine, which are then quantified.

-

Deproteinization: To a 350 µL aliquot of the RBC lysate (containing 8 x 10⁸ cells) with dithiothreitol (DTT), add 50 µL of 70% perchloric acid to precipitate proteins.[13]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[13]

-

Hydrolysis: Transfer the supernatant to a new tube and hydrolyze by heating at 100°C for 45 minutes. This step converts the 6-thioguanine nucleotides and 6-methylmercaptopurine ribonucleotides to their respective bases.[10][13]

-

HPLC Analysis: After cooling, inject an aliquot (e.g., 100 µL) of the hydrolysate directly into the HPLC system.[13]

-

Column: Reversed-phase C18 column.[13]

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 7.5:92.5, v/v) containing an ion-pairing agent like triethylamine.[13]

-

Detection: Use a UV detector to monitor the analytes at their respective maximum absorbance wavelengths: 342 nm for 6-thioguanine and 303 nm for the hydrolysis product of 6-MMP.[13]

-

Quantification of 6-TGN and 6-MMP by LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity for the quantification of thiopurine metabolites.

-

Sample Preparation: Follow the same sample preparation steps as for the HPLC method (deproteinization and hydrolysis).

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a suitable C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[14]

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 6-thioguanine and 6-methylmercaptopurine.[14]

-

The following diagram illustrates a typical experimental workflow for the in vivo study of this compound metabolism.

Signaling Pathways Affected by this compound Metabolites

The primary mechanism of immunosuppression by thiopurines is the inhibition of T-cell proliferation and the induction of apoptosis in activated T-lymphocytes. This is mediated by the active metabolite 6-thioguanosine triphosphate (6-TGTP), which interferes with the function of the small GTPase, Rac1.[15][16]

Normally, upon T-cell activation, Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state. The activation is facilitated by guanine nucleotide exchange factors (GEFs) like Vav1.[16] Activated Rac1 then triggers downstream signaling cascades that promote T-cell proliferation and survival.

6-TGTP disrupts this cycle by binding to Rac1 in place of GTP.[15] The 6-TGTP-bound Rac1 can be hydrolyzed to a 6-thioguanosine diphosphate (6-TGDP)-bound form. However, GEFs are unable to exchange the 6-TGDP for a new GTP molecule, effectively trapping Rac1 in an inactive state.[15][16] This leads to the suppression of downstream signaling and ultimately induces apoptosis in activated T-cells.

The following diagram illustrates the inhibition of the Rac1 signaling pathway by 6-TGTP.

Cellular Transport of this compound and its Metabolites

The cellular uptake and efflux of thiopurines and their metabolites are mediated by various transporter proteins, which can influence their intracellular concentrations and, consequently, their efficacy and toxicity.

-

Uptake Transporters: The influx of 6-mercaptopurine into cells is facilitated by nucleoside transporters, including members of the SLC28 (CNT) and SLC29 (ENT) families.[1]

-

Efflux Transporters: The multidrug resistance-associated proteins MRP4 (ABCC4) and MRP5 (ABCC5) have been shown to actively efflux thiopurine monophosphate metabolites, such as TIMP and TGMP, from the cell.[1][17] This can contribute to drug resistance.

Conclusion

The in vivo metabolism of this compound is a multifaceted process that dictates its therapeutic and toxicological profile. A thorough understanding of its metabolic pathways, the enzymes involved, and the resulting metabolites is paramount for the rational design of dosing regimens and the development of novel thiopurine-based therapies. The quantitative analysis of key metabolites through robust experimental protocols, as detailed in this guide, provides an indispensable tool for personalizing treatment and improving patient outcomes. The elucidation of the signaling pathways affected by thiopurine metabolites further opens avenues for targeted drug development and a more profound comprehension of their mechanism of action.

References

- 1. ClinPGx [clinpgx.org]

- 2. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in IBD: Current Developments in the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma concentrations and organ distribution of thiopurines after oral application of azathioprine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labcorp.com [labcorp.com]

- 12. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method -Annals of Laboratory Medicine | Korea Science [koreascience.kr]

- 13. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Tisopurine: An In-depth Technical Guide on its Role in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tisopurine, also known as thiopurinol, is a purine analogue utilized in the management of hyperuricemia and gout in certain regions.[1][2] Its primary mechanism of action involves the inhibition of xanthine oxidase, a critical enzyme in the purine degradation pathway, thereby reducing the production of uric acid.[1][2] Unlike other thiopurine derivatives such as azathioprine and 6-mercaptopurine, which primarily function as immunosuppressants by being incorporated into DNA and RNA, this compound's therapeutic effect in gout is attributed to its modulation of purine metabolism at the level of uric acid synthesis. This guide provides a comprehensive overview of this compound's interaction with the purine metabolism pathway, its mechanism of action, and available data, while also highlighting the current limitations in publicly accessible quantitative metrics.

Introduction

Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides, which are essential components of nucleic acids and energy currency. The catabolism of purines culminates in the formation of uric acid. Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the inflammatory arthritis known as gout.[3]

Xanthine oxidase inhibitors are a cornerstone in the management of chronic gout.[4] this compound, a structural analogue of hypoxanthine, falls within this class of drugs.[2] This document aims to provide a detailed technical resource on the biochemical and pharmacological aspects of this compound, with a focus on its relationship with purine metabolism.

Mechanism of Action and Relation to Purine Metabolism

This compound exerts its therapeutic effect by directly interfering with the terminal steps of purine degradation.

Inhibition of Xanthine Oxidase

The primary mechanism of action of this compound is the inhibition of xanthine oxidase.[1][2] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this enzyme, this compound effectively reduces the synthesis of uric acid, thereby lowering its concentration in the blood and mitigating the risk of urate crystal formation.

Impact on Purine Biosynthesis

Early studies have indicated that this compound may also have an effect on the de novo synthesis of purines. Pre-incubation of human erythrocytes with thiopurinol has been shown to increase the formation of hypoxanthine from inosine while simultaneously reducing the synthesis of inosine monophosphate (IMP).[5][6] This suggests a potential feedback mechanism where the accumulation of purine bases, due to the blockage of their degradation, might lead to a downregulation of the de novo purine synthesis pathway.

Data Presentation

| Parameter | Finding/Value | Reference |

| Mechanism of Action | Inhibition of an early stage in uric acid production. | [1][2] |

| Effect on Purine Metabolism | Increased formation of hypoxanthine from inosine. | [5][6] |

| Reduced synthesis of Inosine Monophosphate (IMP). | [5][6] | |

| Protein Binding | Binds to human and pig serum proteins. | [5] |

| Greater binding capacity for human serum albumin than uric acid or 6-mercaptopurine. | [5] | |

| Cellular Uptake | 30% of total cellular uptake was irreversibly bound in erythrocytes. | [6] |

| Enzyme Inhibition (Quantitative) | Specific K_i_ and IC_50_ values for xanthine oxidase are not available in the reviewed literature. | N/A |

| Pharmacokinetics (Quantitative) | Detailed pharmacokinetic parameters (C_max_, T_max_, AUC, half-life) are not available in the reviewed literature. | N/A |

| Clinical Trial Data (Quantitative) | Specific efficacy data (e.g., percentage of patients reaching target serum uric acid levels) from dedicated this compound clinical trials are not available in the reviewed literature. | N/A |

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the available literature, a general and widely accepted protocol for the in vitro assessment of xanthine oxidase inhibition is provided below. This method can be adapted to evaluate the inhibitory potential of this compound.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol is based on the measurement of uric acid formation from the substrate xanthine, which can be monitored by the increase in absorbance at 290-295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (test inhibitor)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplate or quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in potassium phosphate buffer.

-

Prepare stock solutions of this compound and allopurinol in DMSO. Further dilutions should be made in the phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

-

-

Assay Setup:

-

In each well of the microplate or cuvette, add the following in order:

-

Potassium phosphate buffer

-

Test inhibitor solution (this compound at various concentrations) or vehicle control (buffer with the same percentage of DMSO).

-

Include a positive control with allopurinol.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Start the enzymatic reaction by adding the xanthine substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control.

-

Calculate the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition type (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound), followed by analysis using Lineweaver-Burk or other kinetic plots.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Purine metabolism pathway and the inhibitory action of this compound on Xanthine Oxidase.

Caption: Experimental workflow for a Xanthine Oxidase inhibition assay.

Conclusion

This compound is a xanthine oxidase inhibitor that reduces the production of uric acid, making it a therapeutic option for gout. Its interaction with purine metabolism also appears to extend to a potential feedback inhibition of de novo purine synthesis. However, a significant gap exists in the recent scientific literature regarding detailed quantitative data on its enzyme kinetics, pharmacokinetics, and clinical efficacy. For drug development professionals and researchers, this highlights an opportunity for further investigation to fully characterize the pharmacological profile of this compound using modern analytical techniques. The provided experimental protocol for xanthine oxidase inhibition serves as a foundational method for such future studies. A more comprehensive understanding of this compound's properties would be invaluable for optimizing its clinical use and exploring its potential in comparison to other established and emerging therapies for hyperuricemia.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Thiopurinol: Comparative enzyme inhibition and protein binding studies with allopurinol, oxipurinol and 6-mercaptopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiopurinol: comparative enzyme inhibition and protein binding studies with allopurinol, oxipurinol and 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Tisopurine: A Technical Guide for Researchers

An In-depth Look at the Synthesis, Mechanism, and Clinical Evaluation of a Novel Xanthine Oxidase Inhibitor

Abstract

Tisopurine, also known as Thiopurinol, emerged in the mid-20th century as a therapeutic agent for the management of hyperuricemia and gout. As a pyrazolo[3,4-d]pyrimidine analog of hypoxanthine, its development marked a significant step in the exploration of xanthine oxidase inhibitors beyond the foundational work with allopurinol. This technical guide provides a comprehensive historical overview of this compound's journey from its initial synthesis to its preclinical and clinical evaluation. It details the experimental protocols employed in early studies to elucidate its mechanism of action and quantify its therapeutic effects. Quantitative data from seminal publications are summarized in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a vital resource for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of this compound as a therapeutic agent.

Introduction: The Quest for Uric Acid Control

The mid-20th century saw a growing understanding of the role of hyperuricemia in the pathophysiology of gout, a painful inflammatory arthritis. The primary therapeutic strategy focused on reducing the body's production of uric acid, a metabolic byproduct of purine degradation. The enzyme xanthine oxidase was identified as a key player in the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid. This set the stage for the development of xanthine oxidase inhibitors.

Following the successful introduction of allopurinol, researchers continued to explore other purine analogs for their potential to inhibit this crucial enzyme. Among these was this compound (Thiopurinol), a sulfur-containing pyrazolopyrimidine, which showed promise in early investigations.

Synthesis and Chemical Properties

This compound, chemically known as 1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, is a structural analog of allopurinol and a derivative of 4-hydroxypyrazolo[3,4-d]pyrimidine. Its synthesis involves the creation of the pyrazolo[3,4-d]pyrimidine core, followed by thionation.

A general synthetic pathway for pyrazolo[3,4-d]pyrimidine derivatives, the structural class of this compound, is outlined below. The specific initial synthesis of this compound itself was a key step in its development as a potential therapeutic agent.

Mechanism of Action: Inhibition of Xanthine Oxidase

This compound exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase. This inhibition reduces the catalytic conversion of hypoxanthine and xanthine to uric acid, thereby lowering the serum uric acid concentration. Early in vitro studies were crucial in establishing this mechanism and comparing its inhibitory potency to that of allopurinol and its active metabolite, oxipurinol.

The signaling pathway below illustrates the central role of xanthine oxidase in purine metabolism and the point of intervention for this compound.

Tisopurine's Role as a Xanthine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Xanthine Oxidase

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a precursor to conditions such as gout.[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. Xanthine oxidase inhibitors are broadly categorized into purine analogues, such as allopurinol and Tisopurine, and non-purine inhibitors.[2]

This compound and its Interaction with Xanthine Oxidase

This compound, also known as thiopurinol, is structurally a purine analogue.[2] While it is categorized as a xanthine oxidase inhibitor, its more prominent role in clinical and research settings is associated with the metabolism of other thiopurine drugs like azathioprine and 6-mercaptopurine.[3][4] In this context, xanthine oxidase is responsible for the metabolic inactivation of 6-mercaptopurine to 6-thiouric acid.[3][4] The co-administration of a potent xanthine oxidase inhibitor, such as allopurinol, is a therapeutic strategy to intentionally block this catabolic pathway, thereby increasing the bioavailability of the active thiopurine metabolites.[3]

The direct inhibitory effect of this compound on xanthine oxidase for the primary purpose of reducing uric acid production (e.g., in the treatment of gout) is less documented in recent scientific literature compared to its role in modulating thiopurine metabolism.

Mechanism of Action

As a purine analogue, this compound is presumed to act as a competitive inhibitor of xanthine oxidase, binding to the active site of the enzyme and preventing the binding of its natural substrates, hypoxanthine and xanthine. This inhibition would lead to a reduction in the production of uric acid. The visualization of this proposed mechanism is provided in the signaling pathway diagram below.

Quantitative Data on Xanthine Oxidase Inhibition

A thorough review of the available scientific literature, including searches for specific kinetic studies, reveals a notable absence of recently published, definitive quantitative data (e.g., Ki and IC50 values) for the direct inhibition of xanthine oxidase by this compound. An early study by Dean et al. (1974) in the British Journal of Clinical Pharmacology conducted comparative enzyme inhibition studies involving thiopurinol (this compound), allopurinol, and other compounds.[5][6] However, the specific quantitative outcomes of these direct inhibitory assays are not readily accessible in current databases.

For comparative purposes, the inhibitory constants for the well-established xanthine oxidase inhibitor, allopurinol, are provided in the table below. This data highlights the type of quantitative information that is sought for this compound.

| Inhibitor | IC50 | Ki | Inhibition Type | Reference |

| Allopurinol | 2.36 ± 0.03 µM (for xanthine) | 2.12 µM | Competitive | [1][7] |

| This compound | Data not available | Data not available | Presumed Competitive |

Experimental Protocols

The following sections detail standardized methodologies for conducting in vitro xanthine oxidase inhibition assays. These protocols are fundamental for determining the inhibitory potential (IC50) and the mechanism of action (e.g., competitive, non-competitive) of compounds like this compound.

In Vitro Xanthine Oxidase Activity and Inhibition Assay (Spectrophotometric Method)

This widely used method measures the production of uric acid from the substrate xanthine, which absorbs light at a wavelength of approximately 295 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine solution (substrate)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

-

This compound or other test inhibitors

-

Allopurinol (as a positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

Spectrophotometer capable of measuring absorbance at 295 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically in the range of 0.02-0.1 units/mL.

-

Prepare a stock solution of xanthine in the buffer. A typical final substrate concentration is 50-150 µM.

-

Prepare stock solutions of this compound, allopurinol, and any other test compounds in DMSO. Subsequent dilutions should be made in the phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

-

-

Assay Mixture Preparation:

-

In a 96-well plate or cuvette, add the following in order:

-

Potassium phosphate buffer

-

Test inhibitor solution at various concentrations (or a vehicle control containing the same percentage of DMSO without the inhibitor).

-

Xanthine oxidase solution.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to the wells.

-

Immediately begin monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration from the linear portion of the absorbance-time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Determination of Inhibition Type (Lineweaver-Burk Plot)

To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).

Procedure:

-

Perform the xanthine oxidase inhibition assay as described above, but for each fixed concentration of the inhibitor, vary the concentration of the xanthine substrate.

-

Measure the initial reaction rates (velocity, V) for each combination of inhibitor and substrate concentration.

-

Plot the data using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/V versus 1/[Substrate].

-

The pattern of the lines on the Lineweaver-Burk plot indicates the type of inhibition:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed inhibition: Lines intersect in the second or third quadrant.

-

-

The inhibition constant (Ki) can be calculated from the slopes and intercepts of these lines.

Visualizations

Signaling Pathway Diagram

Caption: Proposed competitive inhibition of Xanthine Oxidase by this compound.

Experimental Workflow Diagram

References

- 1. Proceedings: Metabolic studies of thiopurinol in man and pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of xanthine oxidase in thiopurine metabolism: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiopurinol: comparative enzyme inhibition and protein binding studies with allopurinol, oxipurinol and 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiopurinol: Comparative enzyme inhibition and protein binding studies with allopurinol, oxipurinol and 6-mercaptopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cellular Uptake and Transport of Tisopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular uptake and transport of Tisopurine (also known as thiopurinol) is limited in the available scientific literature. This guide synthesizes information on the broader class of thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, to infer the likely mechanisms for this compound. The metabolic pathways and transporters discussed are well-established for thiopurines and provide a strong predictive framework for understanding this compound's cellular pharmacokinetics.

Introduction

This compound is a purine analogue used in the treatment of conditions like gout. Its therapeutic efficacy is intrinsically linked to its ability to enter target cells and interact with intracellular components. Understanding the mechanisms governing its cellular uptake and transport is paramount for optimizing drug delivery, predicting drug interactions, and overcoming potential resistance mechanisms. This technical guide provides a comprehensive overview of the cellular transport and metabolic pathways relevant to thiopurines, offering a foundational understanding for research and development related to this compound.

Cellular Influx Mechanisms

The entry of thiopurines into the cell is a critical first step for their pharmacological activity. Being nucleoside analogues, they primarily utilize nucleoside transporter proteins. The key families of transporters involved are the Solute Carrier (SLC) transporters, specifically the Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. Key members implicated in thiopurine transport include SLC29A1 (ENT1) and SLC29A2 (ENT2).[1][2]

-

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient, often coupled to the sodium gradient. Relevant members include SLC28A2 (CNT2) and SLC28A3 (CNT3).[1][2]

Downregulation of these influx transporters has been associated with resistance to thiopurine drugs like 6-MP and 6-thioguanine (6-TG).[1]

Intracellular Metabolism and Activation

Once inside the cell, thiopurines undergo extensive metabolic conversion to exert their therapeutic effects. This compound, as an inhibitor of xanthine oxidase, plays a role in modulating purine metabolism. The metabolic pathway of other thiopurines like 6-mercaptopurine (6-MP) provides a model for the potential intracellular fate of purine analogues.

The activation of 6-MP to its therapeutically active metabolites, the 6-thioguanine nucleotides (6-TGNs), is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[3][4][5][6] This pathway ultimately leads to the incorporation of 6-TGNs into DNA and RNA, leading to cytotoxicity.[2][4]

Conversely, there are two main inactivation pathways:

-

Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[3][5]

-

Xanthine Oxidase (XO): This enzyme oxidizes 6-MP to the inactive metabolite 6-thiouric acid (6-TUA).[3][6] this compound's primary mechanism of action is the inhibition of this enzyme.

Cellular Efflux Mechanisms

The intracellular concentration of thiopurines and their active metabolites is also regulated by efflux transporters, which actively pump these compounds out of the cell. The primary efflux pumps involved belong to the ATP-binding cassette (ABC) transporter superfamily.

-

Multidrug Resistance-Associated Proteins (MRPs): Specifically, ABCC4 (MRP4) and ABCC5 (MRP5) have been shown to export monophosphorylated thiopurine metabolites.[1][7][8] Overexpression of these transporters can confer resistance to thiopurine drugs by reducing the intracellular accumulation of their active forms.[7][8]

A "cellular thiopurine circulation" has been proposed, where the efflux of thiopurine monophosphates by ABCC4 is followed by extracellular dephosphorylation by ecto-5'-nucleotidase (NT5E) to the corresponding nucleoside, which can then be transported back into the cell by SLC transporters.[9]

Quantitative Data on Thiopurine Transport

| Transporter | Substrate | K_m (µM) | V_max (pmol/µl cell water/s) | Cell System | Reference |

| hENT1 | Tiazofurin | 57 | Not Reported | Saccharomyces cerevisiae | [10] |

| hENT1 | Benzamide Riboside | 168 | Not Reported | Saccharomyces cerevisiae | [10] |

| hENT2 | Tiazofurin | 16 | Not Reported | Saccharomyces cerevisiae | [10] |

| hENT2 | Benzamide Riboside | 271 | Not Reported | Saccharomyces cerevisiae | [10] |

| hCNT1 | Tiazofurin | 221 | Not Reported | Saccharomyces cerevisiae | [10] |

| hCNT1 | Benzamide Riboside | 220 | Not Reported | Saccharomyces cerevisiae | [10] |

| hCNT3 | Tiazofurin | 5.4 | Not Reported | Saccharomyces cerevisiae | [10] |

| hCNT3 | Benzamide Riboside | 226 | Not Reported | Saccharomyces cerevisiae | [10] |

Experimental Protocols

Detailed experimental protocols are crucial for investigating the cellular transport of this compound. Below are generalized methodologies based on standard practices for studying nucleoside analogue transport.

In Vitro Uptake Assays in Cell Lines

This protocol aims to quantify the uptake of radiolabeled this compound into cultured cells.

Materials:

-

Cultured cells (e.g., HEK293, Caco-2, or a relevant cancer cell line)

-

Radiolabeled this compound (e.g., [³H]-Tisopurine)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and vials

-

Microplate scintillation counter

-

Specific transporter inhibitors (e.g., S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) for ENTs)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with PBS and pre-incubate with or without a transporter inhibitor for 10-15 minutes at 37°C.

-

Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled this compound to each well to start the uptake.

-

Time Course: Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein concentration in each well. Calculate the uptake rate and determine kinetic parameters (Km and Vmax) by performing the assay with varying substrate concentrations.

Transporter Expression Systems

To identify the specific transporters involved in this compound uptake, recombinant cell lines overexpressing individual transporters are used.

Materials:

-

Host cell line with low endogenous transporter activity (e.g., HEK293, MDCK)

-

Expression plasmids containing the cDNA for specific human transporters (e.g., hENT1, hCNT1)

-

Transfection reagent

-

Selection antibiotic (e.g., G418)

Procedure:

-

Transfection: Transfect the host cell line with the expression plasmid using a suitable transfection reagent.

-

Selection: Select for stably transfected cells by culturing in the presence of the appropriate antibiotic.

-

Verification of Expression: Confirm the overexpression of the transporter protein by Western blotting or qPCR.

-

Uptake Assay: Perform the in vitro uptake assay as described in section 6.1 using the stable cell lines.

-

Data Analysis: Compare the uptake of this compound in the transporter-overexpressing cells to that in control (mock-transfected) cells to determine the contribution of the specific transporter.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in thiopurine cellular transport and metabolism.

Caption: Overview of Thiopurine Metabolism and this compound's Site of Action.

Caption: Cellular Influx and Efflux Transporters for Thiopurines.

Experimental Workflow

Caption: Workflow for Investigating this compound Cellular Transport.

Conclusion

The cellular uptake and transport of this compound are likely mediated by a complex interplay of influx and efflux transporters, primarily from the SLC and ABC superfamilies, respectively. Its intracellular concentration and therapeutic effect are further modulated by metabolic enzymes. While direct experimental data for this compound is scarce, the extensive knowledge of other thiopurines provides a robust framework for future research. The experimental protocols and visualizations provided in this guide offer a starting point for elucidating the specific mechanisms governing this compound's cellular pharmacokinetics, which is essential for its continued development and clinical application.

References

- 1. ClinPGx [clinpgx.org]

- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiopurine metabolism and identification of the thiopurine metabolites transported by MRP4 and MRP5 overexpressed in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transporter-Mediated Protection Against Thiopurine-Induced Hematopoietic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of human nucleoside transporters in the cellular uptake of two inhibitors of IMP dehydrogenase, tiazofurin and benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

Tisopurine's Mffect on Uric Acid Production Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tisopurine, a purine analogue, functions as a xanthine oxidase inhibitor, targeting a critical enzyme in the purine metabolism pathway to reduce the production of uric acid.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, its placement within the broader class of thiopurine drugs, and its effect on uric acid production. While specific quantitative data on this compound's inhibitory potency and clinical efficacy are limited in publicly available literature, this guide synthesizes the existing knowledge on thiopurine metabolism and xanthine oxidase inhibition to provide a robust framework for research and development. Detailed experimental protocols for assessing xanthine oxidase activity and quantifying key metabolites are provided, alongside illustrative diagrams of the relevant biochemical pathways and experimental workflows.

Introduction: The Purine Metabolism Pathway and Hyperuricemia

Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides, essential components of nucleic acids and various coenzymes. The catabolism of purines culminates in the production of uric acid.[3] In humans, elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in inflammatory conditions such as gout.[4][5]

The final two steps of purine degradation are catalyzed by the enzyme xanthine oxidase (XO).[6] Xanthine oxidase first hydroxylates hypoxanthine to xanthine, and then xanthine to uric acid.[6] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[3][4]

This compound and the Thiopurine Drug Class

This compound (also known as thiopurinol) is a member of the thiopurine class of drugs, which are purine analogues.[2][3] Other well-known thiopurines include azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). These drugs are prodrugs that undergo intracellular activation to exert their pharmacological effects, which include immunosuppression and cytotoxicity.[1]

The metabolic pathway of thiopurines is complex and involves several key enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT), thiopurine S-methyltransferase (TPMT), and xanthine oxidase (XO).[1] HPRT converts 6-MP to its active metabolites, the 6-thioguanine nucleotides (6-TGNs), which are responsible for the immunosuppressive and cytotoxic effects of the drug.[1] TPMT methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite. Xanthine oxidase metabolizes 6-MP to 6-thiouric acid, another inactive metabolite.[1][7]

Mechanism of Action of this compound

This compound's primary mechanism of action in the context of uric acid reduction is the inhibition of xanthine oxidase.[2][3] As a purine analogue, it is structurally similar to the natural substrates of xanthine oxidase, hypoxanthine and xanthine. This structural similarity allows it to bind to the active site of the enzyme, preventing the conversion of hypoxanthine and xanthine to uric acid. This leads to a decrease in the production of uric acid.[3]

Signaling Pathway of Purine Catabolism and this compound Inhibition

The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.

Quantitative Analysis of Xanthine Oxidase Inhibition

| Inhibitor | IC50 (µM) | Reference |

| Allopurinol | 7.4 | [8] |

| Luteolin | 7.83 | [9] |

| Isoacteoside | 45.48 | [9] |

| Costinone A | 90.3 | [8] |

| Costinone B | 179.6 | [8] |

Clinical Efficacy of Xanthine Oxidase Inhibitors

Clinical trials are essential to determine the efficacy and safety of a drug in humans. While specific clinical trial data on the effect of this compound on serum uric acid levels are not widely published, numerous studies have demonstrated the effectiveness of other xanthine oxidase inhibitors in treating hyperuricemia and gout.[10][11][12][13] The data from these trials provide a benchmark for the expected clinical outcomes of xanthine oxidase inhibition.

The following table summarizes results from a selection of clinical trials for other uric acid-lowering therapies.

| Drug | Study Phase | Dosage | Mean Serum Uric Acid Reduction | Reference |

| Allopurinol | N/A | 100-200 mg/day | Statistically insignificant difference in days to resolution of acute gout compared to placebo | [12] |

| Dotinurad | Phase 3 | N/A | Primary objective: evaluate efficacy in lowering serum uric acid compared to allopurinol | [10][13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on uric acid production pathways.

Xanthine Oxidase Activity Assay (Spectrophotometric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound or other test inhibitor

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in potassium phosphate buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) and the positive control (allopurinol) in the buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the potassium phosphate buffer to all wells.

-

Add 25 µL of the various concentrations of the test inhibitor or control to the respective wells.

-

Add 25 µL of the xanthine oxidase solution to all wells except the blank.

-

Include control wells:

-

Blank: Buffer only.

-

Negative Control: Buffer + xanthine oxidase (no inhibitor).

-

Positive Control: Buffer + xanthine oxidase + allopurinol.

-

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 100 µL of the xanthine solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 295 nm every minute for 20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Experimental Workflow for IC50 Determination

Measurement of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells

This protocol outlines a method for quantifying the active metabolites of thiopurine drugs in patient samples.

Materials:

-

Whole blood sample collected in an EDTA tube

-

Perchloric acid (PCA), 1M

-

Dithiothreitol (DTT)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Lyse a known volume of red blood cells with distilled water.

-

Precipitate proteins by adding cold 1M PCA.

-

Centrifuge to pellet the protein debris.

-

-

Hydrolysis:

-

Transfer the supernatant to a new tube.

-

Add DTT to reduce any disulfide bonds.

-

Heat the sample at 100°C for 1 hour to hydrolyze the 6-TGNs to 6-thioguanine.

-

-

HPLC Analysis:

-

Centrifuge the hydrolyzed sample to remove any precipitate.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the components using a C18 column with an appropriate mobile phase.

-

Detect 6-thioguanine using a UV detector at a specific wavelength (e.g., 342 nm).

-

-

Quantification:

-

Create a standard curve using known concentrations of 6-thioguanine.

-

Quantify the amount of 6-thioguanine in the sample by comparing its peak area to the standard curve.

-

Express the 6-TGN concentration as pmol per 8 x 10^8 red blood cells.

-

Pharmacokinetics of Thiopurines

The pharmacokinetic properties of thiopurines, including this compound, are crucial for determining appropriate dosing and understanding potential drug interactions. While specific pharmacokinetic data for this compound is limited, the general characteristics of thiopurines are informative.

-

Absorption: Thiopurines are typically administered orally and are variably absorbed from the gastrointestinal tract.

-

Distribution: They are widely distributed throughout the body.

-

Metabolism: As described earlier, thiopurines undergo extensive intracellular metabolism involving HPRT, TPMT, and XO.[1] The activity of these enzymes, which can be influenced by genetic polymorphisms, significantly impacts the levels of active (6-TGN) and inactive metabolites.[1]

-

Excretion: The metabolites of thiopurines are primarily excreted in the urine.

Logical Relationship of Thiopurine Metabolism